3,3',4,4'-Tetraaminodiphenyl ether
Overview
Description
3,3’,4,4’-Tetraaminodiphenyl ether is a heterocyclic organic compound with the molecular formula C12H14N4O and a molecular weight of 230.27 . It is also known by other names such as 4-(3,4-diaminophenoxy)benzene-1,2-diamine .
Synthesis Analysis
Polyamidobenzimidazoles derived from 3,3’,4,4’-tetraaminodiphenyl ether, diphenyl esters of aliphatic and aromatic dicarboxylic acids, and ε-caprolactam were prepared by solid-phase polycondensation . Another synthesis method involves the use of 4,4’-diamino-2-phenyldiphenylether .Molecular Structure Analysis
The molecular structure of 3,3’,4,4’-Tetraaminodiphenyl ether consists of two phenyl rings connected by an ether group (O), with each phenyl ring having two amine groups (NH2) attached .Chemical Reactions Analysis
3,3’,4,4’-Tetraaminodiphenyl ether has been used in the synthesis of heat-resistant network block copolymers. These copolymers are based on rolivsans modified with tetracarboxylic anhydrides and aromatic tetraamines .Physical And Chemical Properties Analysis
The compound has a density of 1.361g/cm3 and a boiling point of 477.3ºC at 760mmHg . The exact mass is 230.11700, and it has a LogP value of 4.13250 .Scientific Research Applications
Polybenzimidazole Synthesis
3,3’,4,4’-Tetraaminodiphenyl ether: is a key monomer in the synthesis of cardo polybenzimidazoles . These polymers exhibit unique molecular mass characteristics and solution behaviors that are crucial for high-performance materials. The compound’s role in creating polymers with specific conformational rigidity is vital for applications requiring thermal stability and mechanical strength.
Lithium-Sulfur Batteries
Modified polybenzimidazole (mPBI), derived from 3,3’,4,4’-Tetraaminodiphenyl ether , has shown promise in enhancing the performance of lithium-sulfur batteries . The compound contributes to the mechanical integrity of sulfur electrodes and efficient adsorption of polysulfides, which are essential for long battery life and high sulfur loading.
High-Temperature Proton Exchange Membranes
The synthesis of 4,4’-Oxybis(benzene-1,2-diamine) with trifluoromethyl groups leads to the development of polybenzimidazoles suitable for high-temperature proton exchange membrane fuel cell applications . These membranes exhibit high proton conductivity and are capable of operating at elevated temperatures, making them ideal for advanced energy storage technologies.
Material Synthesis
3,3’,4,4’-Tetraaminodiphenyl ether: is utilized in material synthesis due to its exceptional thermal stability. It serves as a building block for creating materials that can withstand high temperatures, which is crucial for catalysis and organic electronics.
Polymer Research
In polymer science, 4,4’-Oxybis(benzene-1,2-diamine) is used to study the thermodynamics of reactions with dianhydrides of tetracarboxylic acids . This research is fundamental for understanding and improving the properties of aromatic polyimides and related materials.
Chemical Analysis
The compound’s physical and chemical properties, such as phase change data and thermochemistry, are documented and studied for various analytical purposes . This information is essential for scientists and engineers who work with the compound in different contexts, including synthesis and material development.
properties
IUPAC Name |
4-(3,4-diaminophenoxy)benzene-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c13-9-3-1-7(5-11(9)15)17-8-2-4-10(14)12(16)6-8/h1-6H,13-16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQBIGPMJQUKYAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC2=CC(=C(C=C2)N)N)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90181271 | |
Record name | 3,3',4,4'-Tetraaminodiphenyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90181271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,3',4,4'-Tetraaminodiphenyl ether | |
CAS RN |
2676-59-7 | |
Record name | 3,3′,4,4′-Tetraaminodiphenyl ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2676-59-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,3',4,4'-Tetraaminodiphenyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002676597 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,3',4,4'-Tetraaminodiphenyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90181271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4'-oxybis(benzene-1,2-diamine) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.387 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,3',4,4'-TETRAAMINODIPHENYL ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A8NR6PP85T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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